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Compound of Interest

Compound Name:
4-chloro-6,7-dihydro-5H-

cyclopenta[d]pyrimidine

Cat. No.: B1590094 Get Quote

An In-depth Technical Guide to 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine Audience:

Researchers, scientists, and drug development professionals.

Executive Summary
This guide provides a comprehensive technical overview of 4-chloro-6,7-dihydro-5H-
cyclopenta[d]pyrimidine, a heterocyclic compound of significant interest in medicinal

chemistry and organic synthesis. It serves as a crucial intermediate, or building block, for the

development of novel therapeutics, primarily due to the reactivity of its chloro substituent. This

document details its nomenclature, physicochemical properties, a validated synthesis protocol,

characteristic reactivity, and its application in the design of biologically active molecules,

including microtubule targeting agents and CRF1 receptor antagonists.[1][2] Safety and

handling protocols are also discussed to ensure its proper use in a laboratory setting.

Nomenclature and Physicochemical Properties
IUPAC Naming and Structural Identification
The formal IUPAC name for the compound is 4-chloro-6,7-dihydro-5H-
cyclopenta[d]pyrimidine. The structure consists of a pyrimidine ring fused with a

cyclopentane ring. The "6,7-dihydro-5H" designation specifies the saturation of the

cyclopentane portion of the fused system. The chlorine atom is substituted at the 4-position of

the pyrimidine ring, a key feature that dictates its chemical utility.
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Structure:

Key Identifiers
The compound is uniquely identified by the following descriptors:

Identifier Value Source(s)

CAS Number 83942-13-6 [3][4]

Molecular Formula C₇H₇ClN₂ [3][4]

Molecular Weight 154.6 g/mol [3]

Synonyms

4-Chloro-6,7-dihydro-5H-

cyclopentapyrimidine, 4-chloro-

5H,6H,7H-

cyclopenta[d]pyrimidine

[4]

Physicochemical Data
The known physical and chemical properties of this compound are summarized below. These

values are critical for designing reaction conditions and purification procedures.

Property Value Source(s)

Melting Point 196-197 °C [3][4]

Boiling Point 271.7 ± 40.0 °C (Predicted) [3][4]

Density 1.322 ± 0.06 g/cm³ (Predicted) [4]

Synthesis and Characterization
Mechanistic Rationale for Synthesis
The most direct and high-yielding synthesis of 4-chloro-6,7-dihydro-5H-
cyclopenta[d]pyrimidine involves the chlorination of its corresponding pyrimidin-4-ol

precursor.[3] The choice of phosphorus oxychloride (POCl₃) as the reagent is standard for this

type of transformation. The oxygen of the pyrimidinol (which exists in tautomeric equilibrium
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with its pyrimidone form) acts as a nucleophile, attacking the phosphorus atom of POCl₃. This

forms a reactive intermediate that is subsequently displaced by a chloride ion, yielding the

desired 4-chloro product. This reaction is a cornerstone of pyrimidine chemistry, enabling the

conversion of a relatively unreactive hydroxyl group into an excellent leaving group (the chloro

substituent).

Detailed Experimental Protocol
The following protocol for the synthesis of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
is adapted from established literature, providing a high yield of 95%.[3]

Starting Material: 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol Reagent: Phosphorus oxychloride

(POCl₃)

Procedure:

To 1.56 g (11.4 mmol) of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol in a round-bottom flask,

add 11 mL of phosphorus oxychloride.

Stir the mixture under reflux conditions for 4 hours. The reaction progress can be monitored

using Thin Layer Chromatography (TLC).

Upon completion, allow the reaction mixture to cool to room temperature.

Carefully dilute the mixture with dichloromethane (DCM). This step should be performed in a

fume hood, as the reaction of excess POCl₃ with water is highly exothermic.

Slowly add the DCM solution to a beaker of cold water with stirring to quench the remaining

POCl₃.

Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM.

Combine all organic layers and purify the crude product using column chromatography to

yield the final product.[3]

Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
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Synthesis of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine

6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol

Chlorination

POCl₃, Reflux (4h)

Quenching & Extraction

Cool, then add DCM/Water

Column Chromatography

Crude Product

4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Yield: 95%

Click to download full resolution via product page

Caption: Workflow for the chlorination of the pyrimidinol precursor.

Spectroscopic Validation
Validation of the final product's identity and purity is paramount. The protocol is self-validating

through the use of Nuclear Magnetic Resonance (NMR) spectroscopy. The reported ¹H-NMR

spectrum provides a clear fingerprint of the molecule.[3]

¹H-NMR (DMSO-d₆):
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δ 8.78 (1H, s): This singlet corresponds to the proton at the 2-position of the pyrimidine

ring.

δ 3.03 (2H, t) and 2.99 (2H, t): These two triplets represent the two methylene groups (-

CH₂) of the cyclopentane ring adjacent to the pyrimidine ring.

δ 2.10 (2H, m): This multiplet corresponds to the remaining methylene group of the

cyclopentane ring.

Chemical Reactivity and Applications in Medicinal
Chemistry
The Role of the C4-Chloro Substituent: A Gateway for
Derivatization
The synthetic value of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine lies almost entirely

in the reactivity of the C4-chloro group. This position is electron-deficient due to the electron-

withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring. Consequently, the

chloro atom acts as an excellent leaving group in nucleophilic aromatic substitution (SₙAr)

reactions. This allows for the straightforward introduction of a wide variety of functional groups,

making it an ideal scaffold for building chemical libraries for drug discovery.[5][6]

Logical Workflow for Library Synthesis
The SₙAr reactivity enables a modular approach to drug design. By reacting the core scaffold

with various nucleophiles (e.g., amines, thiols, alcohols), chemists can rapidly generate a

diverse set of analogues to explore structure-activity relationships (SAR).
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Scaffold Derivatization via SₙAr

Nucleophiles

Derivative Library

4-chloro-6,7-dihydro-5H-
cyclopenta[d]pyrimidine

4-Amino Derivatives

+ R-NH₂

4-Thioether Derivatives

+ R-SH

4-Alkoxy Derivatives

+ R-OH

R-NH₂ (Amines) R-SH (Thiols) R-OH (Alcohols)

Click to download full resolution via product page

Caption: General scheme for creating derivative libraries.

Case Study: Synthesis of Microtubule Targeting Agents
In the search for new anticancer drugs, the cyclopenta[d]pyrimidine scaffold has been utilized

to develop potent microtubule targeting agents.[1] In a specific example, 4-chloro-6,7-dihydro-
5H-cyclopenta[d]pyrimidine was reacted with N-methyl-4-nitroaniline via nucleophilic

displacement. This reaction exemplifies the core utility of the chloro-pyrimidine intermediate,

where the aniline nitrogen displaces the chloride to form a new carbon-nitrogen bond, leading

to the synthesis of advanced intermediates for potent antiproliferative agents.[1]

Case Study: Development of CRF1 Receptor
Antagonists
The versatility of the fused pyrimidine scaffold is further demonstrated in its use for creating

corticotropin-releasing factor 1 (CRF1) receptor antagonists, which are investigated for treating

stress-related disorders.[2] While the specific compound is a pyrazolo[1,5-a]pyrimidine

derivative, the underlying 6,7-dihydro-5H-cyclopenta[d]pyrimidine core structure highlights the

scaffold's favorable properties for docking into biologically relevant targets. The ability to easily

modify the 4-position is critical for optimizing binding affinity and pharmacokinetic properties.[2]
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Safety, Handling, and Storage
Hazard Identification
While a specific safety data sheet for this compound is not universally available, data from

structurally related chlorinated pyrimidines suggest the following hazards should be assumed:

Hazard Class Description GHS Pictogram

Acute Oral Toxicity Harmful if swallowed.[7] Warning

Skin Corrosion/Irritation Causes skin irritation.[8] Warning

Eye Damage/Irritation
Causes serious eye irritation.

[7][8]
Warning

Recommended Handling Procedures
Standard laboratory precautions for handling hazardous chemicals should be strictly followed.

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.[8][9]

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety

goggles or a face shield, and a lab coat.[8]

Hygiene: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands

thoroughly after handling.[9][10]

Storage and Stability
Proper storage is essential to maintain the integrity of the compound.

Conditions: Keep the container tightly closed and store in a dry, cool, and well-ventilated

place.[10]

Atmosphere: For long-term stability, storage under an inert atmosphere (e.g., argon or

nitrogen) is recommended.[10]
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Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[10]

Conclusion
4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a valuable and versatile heterocyclic

building block. Its straightforward, high-yield synthesis and, most importantly, the SₙAr reactivity

of its C4-chloro group make it an indispensable tool for medicinal chemists. Its successful

application in the development of diverse therapeutic candidates, from anticancer agents to

CRF1 antagonists, underscores the strategic importance of this scaffold in modern drug

discovery. Adherence to rigorous safety and handling protocols is necessary to ensure its

effective and safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Structure based drug design and in vitro metabolism study: discovery of N-(4-
methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting
agent - PMC [pmc.ncbi.nlm.nih.gov]

2. 6,7-Dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidines and their derivatives as novel
corticotropin-releasing factor 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

3. 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS#: 83942-13-6
[m.chemicalbook.com]

4. 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine Two Chongqing Chemdad Co. ，Ltd
[chemdad.com]

5. 4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine [myskinrecipes.com]

6. Cas 5466-43-3,2,4-DICHLORO-6,7-DIHYDRO-5H-CYCLOPENTAPYRIMIDINE |
lookchem [lookchem.com]

7. 2,4-dichloro-5H,6H,7H-cyclopenta(d)pyrimidine | C7H6Cl2N2 | CID 231331 - PubChem
[pubchem.ncbi.nlm.nih.gov]

8. chemshuttle.com [chemshuttle.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.fishersci.com/store/msds?partNumber=AC443190010&countryCode=US&language=en
https://www.benchchem.com/product/b1590094?utm_src=pdf-body
https://www.benchchem.com/product/b1590094?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5967629/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5967629/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5967629/
https://pubmed.ncbi.nlm.nih.gov/21865047/
https://pubmed.ncbi.nlm.nih.gov/21865047/
https://m.chemicalbook.com/ProductChemicalPropertiesCB22484385_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB22484385_EN.htm
https://chemdad.com/index.php?c=article&id=21030
https://chemdad.com/index.php?c=article&id=21030
https://www.myskinrecipes.com/shop/en/pyrimidine-derivatives/47104--4-chloro-2-methyl-67-dihydro-5h-cyclopenta-d-pyrimidine.html
https://www.lookchem.com/casno5466-43-3.html
https://www.lookchem.com/casno5466-43-3.html
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-dichloro-5H_6H_7H-cyclopenta_d_pyrimidine
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-dichloro-5H_6H_7H-cyclopenta_d_pyrimidine
https://www.chemshuttle.com/msdownload/MSDS%20ID-112208.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. static.cymitquimica.com [static.cymitquimica.com]

10. fishersci.com [fishersci.com]

To cite this document: BenchChem. [4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine IUPAC
name]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1590094#4-chloro-6-7-dihydro-5h-cyclopenta-d-
pyrimidine-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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